Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
CAS No.: 16377-62-1
Cat. No.: VC21070048
Molecular Formula: C12H10FNO3
Molecular Weight: 235.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16377-62-1 |
---|---|
Molecular Formula | C12H10FNO3 |
Molecular Weight | 235.21 g/mol |
IUPAC Name | ethyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate |
Standard InChI | InChI=1S/C12H10FNO3/c1-2-17-12(16)10-6-11(15)8-5-7(13)3-4-9(8)14-10/h3-6H,2H2,1H3,(H,14,15) |
Standard InChI Key | DEPYDFBYFAIPPA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F |
Canonical SMILES | CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F |
Basic Properties and Identification
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate belongs to the quinoline derivative family, specifically the 4-oxo-1,4-dihydroquinoline class. It is characterized by several key identifiers and physical properties that distinguish it from other related compounds.
Chemical Identifiers
The compound is uniquely identified through various systematic naming conventions and registry numbers, as detailed in the following table:
Property | Value |
---|---|
CAS Number | 16377-62-1 |
Molecular Formula | C₁₂H₁₀FNO₃ |
Molecular Weight | 235.21 g/mol |
IUPAC Name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate |
Alternative Names | Ethyl 6-fluoro-4-hydroxyquinoline-2-carboxylate; 2-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-, ethyl ester |
The compound features an ethyl carboxylate group at the 2-position, a fluorine substituent at the 6-position, and a ketone group at the 4-position of the quinoline backbone, creating its distinctive chemical structure with specific biological implications .
Chemical Structure and Characteristics
Structural Features
The molecular structure of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate exhibits several notable features that contribute to its biological activity. The compound contains a quinoline core with a 4-oxo modification, a fluoro substituent at position 6, and an ethyl carboxylate group at position 2. This arrangement creates a molecule with distinct chemical and pharmacological properties.
Chemical Reactivity
The 4-oxo group and the 2-carboxylate moiety represent important reactive centers within the molecule. These functional groups can undergo various chemical transformations, making the compound valuable as a synthetic intermediate in the preparation of more complex quinoline derivatives. The NH group of the dihydroquinoline structure also provides a site for potential derivatization through alkylation or acylation reactions.
Synthesis Methods
Cyclization Reactions
One of the primary approaches to synthesizing ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves cyclization reactions of substituted anilines. This method typically employs ethyl acetoacetate as a key reagent in the presence of a base catalyst:
"One prevalent method involves the cyclization of substituted anilines with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction typically occurs under reflux conditions and yields the desired quinoline derivative."
The cyclization process generally proceeds through the formation of an intermediate Schiff base, followed by thermal cyclization to generate the quinoline core structure.
Fluorination Techniques
Biological Activity
Antibacterial Properties
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate has demonstrated significant antibacterial activity against various bacterial strains. The compound's efficacy has been documented against both Gram-positive and Gram-negative bacteria:
"Research has shown that this compound displays potent activity against various strains of bacteria, including: Escherichia coli. Staphylococcus aureus."
This broad-spectrum activity makes the compound particularly interesting as a potential lead structure for antibiotic development, especially in the context of increasing bacterial resistance to existing antibiotics.
Mechanism of Action
The primary mechanism through which ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate exerts its antibacterial effects is believed to involve the inhibition of bacterial DNA gyrase:
"Its mechanism of action is believed to involve inhibition of bacterial DNA gyrase, which is crucial for bacterial replication."
DNA gyrase is an essential enzyme in bacterial DNA replication, and its inhibition disrupts the bacterial cell cycle, ultimately leading to cell death. This mechanism is similar to that of fluoroquinolone antibiotics, suggesting that this compound may belong to or be related to this class of antibacterial agents.
Applications in Medicinal Chemistry
Pharmaceutical Formulation Considerations
The physical and chemical properties of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate would influence its pharmaceutical formulation. The presence of both the fluorine substituent and the ethyl carboxylate group affects the compound's solubility and stability, which are critical factors in developing effective pharmaceutical preparations. These considerations would need to be addressed in any medicinal chemistry application of this compound.
Research Findings and Future Prospects
Comparative Analysis with Similar Compounds
Examining related compounds can provide context for understanding the unique properties of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. For instance, methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate shares a similar core structure but differs in the halogen substituent (chlorine instead of fluorine) and the carboxylate group (methyl instead of ethyl).
Similarly, 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has both structural similarities and differences, with the carboxylic acid group at position 3 rather than the ethyl carboxylate at position 2 . These structural variations may lead to different biological activities and pharmaceutical properties.
Future Research Directions
Several promising directions for future research involving ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate include:
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Development of more efficient and eco-friendly synthesis methods
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Exploration of its activity against a broader range of bacterial strains, particularly multidrug-resistant pathogens
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Investigation of potential synergistic effects with existing antibiotics
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Studies on structure-activity relationships to optimize biological activity and pharmacokinetic properties
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Evaluation of potential toxicity and side effects in more advanced models
These research directions would contribute to a more comprehensive understanding of the compound's potential as an antibacterial agent and its possible applications in addressing the global challenge of antibiotic resistance.
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